molecular formula C26H25N3O2S B2543470 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-31-6

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2543470
CAS No.: 851715-31-6
M. Wt: 443.57
InChI Key: QCVBNFABYPRMCD-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.57. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization of Benzamide Analogs

Benzamide analogs, like eticlopride, have high affinity and selectivity for dopamine D2-like receptors, indicating potential applications in studying dopamine receptor function and behavior. Eticlopride has been utilized in preclinical models to understand the role of D2-like receptors in various behaviors, offering a tool for exploring central dopamine system functions. Such analogs can serve as research tools in neuropharmacology, particularly in the context of antipsychotic activity and receptor imaging strategies (Martelle & Nader, 2008).

Synthetic Opioids Research

Research into synthetic opioids, including N-substituted benzamides, sheds light on the structure-activity relationships important for developing new therapeutic agents or understanding drug abuse mechanisms. This area of research is crucial for identifying new substances with potential clinical use or abuse risk, contributing to public health and forensic science (Sharma et al., 2018).

Benzothiazole and Related Compounds

The study of benzothiazole and related compounds, such as indole synthesis, provides insight into the construction of complex molecules with potential pharmacological applications. These studies are critical for drug discovery, offering pathways to synthesize new compounds with desired biological activities (Taber & Tirunahari, 2011).

Benzene-1,3,5-tricarboxamide Applications

Benzene-1,3,5-tricarboxamide derivatives highlight the importance of supramolecular chemistry in developing materials with specific properties, ranging from polymer processing to biomedical applications. This research underscores the role of molecular design in creating functional materials with broad applications (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

While the specific mechanism of action of “N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is not mentioned in the search results, benzamides in general have been found to exhibit various biological activities. For example, N-Benzylbenzamide has been found to inhibit the activity of tyrosinase .

Future Directions

The future directions for the research and development of benzamides could include the development of novel benzamides with improved properties and the exploration of their potential applications in various fields. For example, benzamides could be further investigated for their potential use in the treatment of various diseases, given their wide range of biological activities .

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-25(28-17-20-9-3-1-4-10-20)19-32-24-18-29(23-14-8-7-13-22(23)24)16-15-27-26(31)21-11-5-2-6-12-21/h1-14,18H,15-17,19H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBNFABYPRMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.